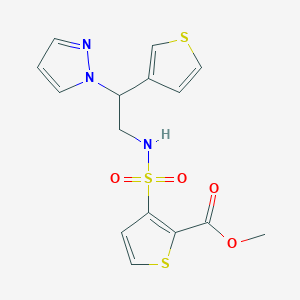
methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C15H15N3O4S3 and its molecular weight is 397.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 3-(N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)thiophene-2-carboxylate, identified by its CAS number 2034494-12-5, is a compound with significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, antioxidant, and potential anticancer properties, supported by various studies and findings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N₃O₄S₃ |
| Molecular Weight | 397.5 g/mol |
| Structure | Chemical Structure |
Synthesis and Characterization
The synthesis of this compound involves the reaction of thiophene derivatives with pyrazole and sulfamoyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the compound.
Antimicrobial Activity
Research has shown that this compound exhibits notable antimicrobial properties. In a study evaluating various pyrazolyl-thiazole derivatives, it was found to inhibit several bacterial strains including Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentrations (MICs) were significantly low, indicating strong antibacterial effects .
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH and hydroxyl radical scavenging assays. The results indicated that the compound effectively neutralizes free radicals, which are implicated in oxidative stress-related diseases. The IC50 values obtained were comparable to standard antioxidants .
| Assay | IC50 (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. In vitro tests have shown that it can induce apoptosis in cancer cell lines, although further studies are necessary to elucidate the specific mechanisms involved. Molecular docking studies indicate favorable interactions with targets involved in cancer pathways .
Case Studies
- Antimicrobial Efficacy : A study highlighted the effectiveness of this compound against multi-drug resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections that are difficult to manage with conventional antibiotics .
- Antioxidant Studies : Another investigation focused on its antioxidant properties demonstrated significant protective effects against oxidative stress in cellular models, suggesting possible applications in neurodegenerative disease prevention .
Properties
IUPAC Name |
methyl 3-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4S3/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-9-12(11-3-7-23-10-11)18-6-2-5-16-18/h2-8,10,12,17H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGJWCCLHKIRGDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














